2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine
Overview
Description
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Synthesis Analysis
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This would involve a discussion of the compound’s molecular structure, including its bond lengths and angles, its stereochemistry (if applicable), and any notable structural features.Chemical Reactions Analysis
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This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Electrophilic Substitutions and Isomerization
2-Chloro-6-(trifluoromethyl)pyridine, when treated with specific reagents like lithium diisopropylamide and iodine, can undergo neat conversion to its 3-iodo derivative. This derivative can be further isomerized to form 2-chloro-4-iodo-6-(trifluoromethyl)pyridine, useful in various reaction sequences involving halogen/metal exchange and electrophilic trapping (Mongin, Tognini, Cottet, & Schlosser, 1998).
Synthesis and Application in Herbicides
2-Chloro-5-trifluoromethyl pyridine serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, biochemicals, and notably, herbicides. Its synthesis methods and applications have been explored extensively, emphasizing its role in the development of agrochemical products (Li Zheng-xiong, 2004).
Antimicrobial Activities and DNA Interaction
Investigations into the antimicrobial activities of 2-Chloro-6-(trifluoromethyl)pyridine have shown promising results. Additionally, its interaction with DNA has been monitored, highlighting its potential in biological applications (Evecen, Kara, İdil, & Tanak, 2017).
Regioexhaustive Functionalization
Research demonstrates the possibility of converting chloro(trifluoromethyl)pyridines into various carboxylic acids, using methods like site-discriminating deprotonation and iodine migration. This functionalization approach has significant implications for the versatility of these compounds in synthetic chemistry (Cottet & Schlosser, 2004).
Solubility Studies
The solubility of 2-chloro-3-(trifluoromethyl)pyridine in various solvent mixtures, such as ethanol and 1-propanol, has been analyzed. Understanding its solubility characteristics is crucial for its application in different chemical environments (Jouyban, Martínez, & Acree, 2017).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
2-chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-3-4-1-2-5(7(10,11)12)13-6(4)9/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJHZHHDELZBRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CCl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733143 | |
Record name | 2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40733143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine | |
CAS RN |
917969-77-8 | |
Record name | 2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40733143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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